Cornexistin

Description

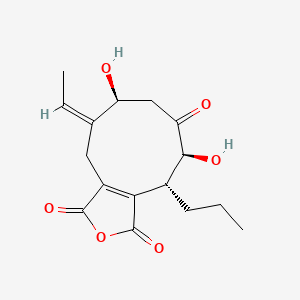

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H20O6 |

|---|---|

Poids moléculaire |

308.33 g/mol |

Nom IUPAC |

(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |

InChI |

InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1 |

Clé InChI |

ILMHTGUGRLGMCR-LRIVTRFWSA-N |

SMILES |

CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |

SMILES isomérique |

CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O |

SMILES canonique |

CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |

Synonymes |

cornexistin |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery of Cornexistin: A Technical Guide to a Fungal Herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cornexistin, a potent herbicidal natural product, was first isolated from the fungus Paecilomyces variotii. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and experimental protocols related to this promising phytotoxin. This compound exhibits significant post-emergence herbicidal activity against a broad spectrum of annual and perennial weeds, with a notable selectivity for corn, making it a subject of considerable interest in the agrochemical industry.[1][2] This document details the scientific journey from its initial discovery to the elucidation of its complex structure and biological function, offering valuable insights for researchers in natural product chemistry, mycology, and herbicide development.

Discovery and Isolation

This compound was first discovered and isolated from the culture filtrate of Paecilomyces variotii strain SANK 21086.[1] The compound was identified as a novel member of the nonadride group of metabolites, characterized by a nine-membered carbocyclic ring fused to a maleic anhydride moiety.[1][3]

Experimental Protocol: Fermentation of Paecilomyces variotii

A detailed protocol for the production of this compound in a laboratory setting is outlined below, based on established methods for the cultivation of Paecilomyces variotii for secondary metabolite production.

-

Inoculum Preparation:

-

Paecilomyces variotii SANK 21086 is grown on Potato Dextrose Agar (PDA) plates at 30°C for 3-5 days to achieve sufficient mycelial growth.

-

A pre-inoculum is prepared by transferring agar plugs (approximately 1 cm²) of the fungal culture into 250 mL Erlenmeyer flasks containing 50 mL of a suitable liquid medium, such as Malt Broth.

-

The pre-inoculum flasks are incubated on a rotary shaker at approximately 200 rpm and 28-30°C for 3 days.

-

-

Production Culture:

-

The pre-inoculum culture is transferred to larger fermentation flasks (e.g., 2L Fernbach flasks) containing a larger volume of the production medium.

-

The production cultures are incubated under the same conditions as the pre-inoculum (200 rpm, 28-30°C) for a period of 7-14 days to allow for the biosynthesis and accumulation of this compound.

-

Experimental Protocol: Extraction and Purification of this compound

The following protocol details the extraction and purification of this compound from the culture broth of P. variotii.

-

Harvesting: After the fermentation period, the culture broth is separated from the fungal mycelium by filtration.

-

Solvent Extraction: The cell-free culture filtrate is extracted multiple times with an equal volume of an organic solvent, such as ethyl acetate.[1] The organic phases are then combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for purification. A common method involves using a Sephadex LH-20 column and eluting with an appropriate solvent system, such as methanol or a mixture of organic solvents.[1]

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a solvent mixture like methylene chloride-hexane to obtain pure, crystalline this compound.[1]

Caption: Experimental workflow for this compound production and isolation.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and was ultimately confirmed by X-ray crystallography.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₇ |

| Molecular Weight | 378.42 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 122-125 °C |

| Optical Rotation | [α]D²⁵ +150° (c 0.1, CHCl₃) |

| Solubility | Soluble in methanol, ethanol, chloroform |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 208.1 | - |

| 2 | 52.3 | 3.25 (dd, 10.0, 5.0) |

| 3 | 78.1 | 4.15 (d, 10.0) |

| 4 | 45.2 | 2.50 (m) |

| 5 | 25.1 | 1.60 (m), 1.40 (m) |

| 6 | 13.9 | 0.90 (t, 7.0) |

| 7 | 135.2 | 5.80 (d, 10.0) |

| 8 | 75.4 | 4.50 (br s) |

| 9 | 210.5 | - |

| 10 | 130.1 | - |

| 11 | 145.3 | 6.90 (s) |

| 12 | 165.4 | - |

| 13 | 168.2 | - |

| 14 | 15.8 | 1.85 (s) |

| 15 | 125.6 | - |

| 16 | 140.2 | 6.20 (q, 7.0) |

| 17 | 12.3 | 1.95 (d, 7.0) |

| 18 | 28.1 | 1.70 (m) |

| 19 | 22.5 | 1.30 (m) |

| 20 | 14.1 | 0.85 (t, 7.0) |

Note: NMR data is compiled from synthetic and structural elucidation studies. Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Biosynthesis of this compound

The biosynthesis of this compound in P. variotii has been investigated through genome sequencing and gene knockout studies, which identified a dedicated biosynthetic gene cluster (BGC). The pathway shares similarities with the biosynthesis of other nonadride compounds, but possesses unique enzymatic steps. The biosynthesis is believed to start from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS).

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action: Inhibition of Transketolase

This compound's herbicidal activity stems from its ability to inhibit the enzyme transketolase (TK).[2] Transketolase is a key enzyme in the pentose phosphate pathway and the Calvin cycle, both of which are crucial for carbohydrate metabolism and photosynthesis in plants. By inhibiting transketolase, this compound disrupts these essential metabolic pathways, leading to the accumulation of toxic intermediates and ultimately, plant death.

Caption: Mechanism of action of this compound via transketolase inhibition.

Herbicidal Activity

This compound demonstrates potent post-emergence herbicidal activity against a wide range of common agricultural weeds, including both monocotyledonous and dicotyledonous species. A key feature of this compound is its selectivity, showing high efficacy against weeds while being relatively safe for corn (Zea mays).

Table 3: Herbicidal Efficacy and Transketolase Inhibition of this compound

| Weed Species (Common Name) | Weed Type | Herbicidal Efficacy at 1280 g/ha (% Control) | Transketolase IC₅₀ (µM) |

| Alopecurus myosuroides (Black-grass) | Monocot | ~90-100% | Not Reported |

| Avena fatua (Wild oat) | Monocot | ~90-100% | Not Reported |

| Lolium rigidum (Ryegrass) | Monocot | ~90-100% | Not Reported |

| Kochia scoparia (Kochia) | Dicot | ~90-100% | Not Reported |

| Matricaria inodora (Scentless mayweed) | Dicot | ~80-90% | Not Reported |

| Veronica persica (Field speedwell) | Dicot | ~90-100% | Not Reported |

| Viola tricolor (Wild pansy) | Dicot | ~90-100% | Not Reported |

| Zea mays (Corn) - Target Enzyme | - | - | 50 ± 5 |

Data compiled from studies on this compound and its analogues.[4] Herbicidal efficacy is an approximation based on reported observations.

Experimental Protocols

Protocol for Post-Emergence Herbicidal Activity Assay

This protocol describes a typical greenhouse assay to evaluate the post-emergence herbicidal activity of this compound.

-

Plant Cultivation: Grow various weed species and corn in individual pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: When the plants reach a specific growth stage (e.g., 2-3 leaf stage), apply this compound as a post-emergence spray. The compound is typically dissolved in a suitable solvent and applied at various concentrations (e.g., 80, 160, 320, 640, 1280 g/ha) using a laboratory sprayer. A control group is treated with the solvent blank.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death).

Protocol for Transketolase Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the inhibitory activity of this compound against transketolase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6), the substrates for transketolase (e.g., xylulose-5-phosphate and ribose-5-phosphate), the co-factor thiamine pyrophosphate (TPP), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) with NADH.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A control reaction should contain the solvent alone.

-

Enzyme Addition and Measurement: Initiate the reaction by adding a purified transketolase enzyme. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

IC₅₀ Determination: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[5]

Conclusion

This compound stands out as a natural product with significant potential for agricultural applications. Its potent and selective herbicidal activity, coupled with a novel mode of action, makes it an attractive lead compound for the development of new-generation herbicides. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, from its fungal origin to its molecular mechanism of action. The detailed experimental protocols and compiled data serve as a valuable resource for researchers aiming to further explore the potential of this fascinating molecule and other natural products in the quest for sustainable crop protection solutions.

References

- 1. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A NEW FUNGAL METABOLITE WITH HERBICIDAL ACTIVITY [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Cornexistin: A Technical Guide to its Characterization as a Nonadride Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of Cornexistin, a fungal metabolite belonging to the nonadride class of natural products. Discovered as a promising herbicidal agent, this compound has garnered significant interest due to its potent, broad-spectrum activity against various weeds and its notable selectivity for corn (Zea mays). This document details its mechanism of action, biosynthetic pathway, quantitative herbicidal efficacy, and key experimental protocols for its study.

Executive Summary

This compound, first isolated from the fungus Paecilomyces variotii, is a post-emergence herbicide with a unique mode of action.[1][2] Its complex nine-membered carbocyclic structure, fused to a reactive maleic anhydride moiety, presented significant synthetic challenges that have since been overcome.[3][4] Recent research, including X-ray crystallography, has definitively identified its molecular target as transketolase (TK) , a critical enzyme in the pentose phosphate pathway (PPP).[5][6] By inhibiting this key metabolic enzyme, this compound disrupts essential cellular processes in susceptible plants, leading to growth cessation and death. Its activity is comparable to commercial herbicides, making it a valuable lead compound for the development of new agrochemicals.[7]

Mode of Action: Inhibition of Transketolase

The primary herbicidal effect of this compound stems from its inhibition of transketolase. Transketolase is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway, responsible for catalyzing the transfer of two-carbon units from ketose donors to aldose acceptors. This pathway is crucial for the synthesis of nucleotide precursors (ribose-5-phosphate) and the production of NADPH for reductive biosynthesis and antioxidant defense.

An X-ray co-crystal structure of this compound with Zea mays transketolase revealed that the molecule, in its hydrolyzed diacid form, binds to residues from both monomers of the dimeric enzyme, effectively blocking the entrance to the active site.[5][8] This inhibition disrupts the metabolic flux through the PPP, depriving the plant of essential building blocks for nucleic acids and the reducing power needed for various anabolic processes, ultimately leading to cell death.

Quantitative Data

Herbicidal Activity

This compound exhibits potent post-emergence herbicidal activity across a broad range of monocotyledonous and dicotyledonous weeds while maintaining excellent crop safety in corn (Zea mays). The following tables summarize its efficacy at two different application rates.

Table 1: Post-Emergence Herbicidal Activity of this compound in Warm-Season Weeds[8][9]

| Weed Species | Common Name | Family | % Control (320 g/ha) | % Control (1280 g/ha) |

|---|---|---|---|---|

| Digitaria sanguinalis | Large crabgrass | Poaceae | 90 | 100 |

| Echinochloa crus-galli | Barnyard grass | Poaceae | 90 | 100 |

| Setaria viridis | Green foxtail | Poaceae | 95 | 100 |

| Abutilon theophrasti | Velvetleaf | Malvaceae | 100 | 100 |

| Amaranthus retroflexus | Redroot pigweed | Amaranthaceae | 100 | 100 |

| Pharbitis purpurea | Tall morningglory | Convolvulaceae | 100 | 100 |

| Polygonum convolvulus | Wild buckwheat | Polygonaceae | 100 | 100 |

| Zea mays (Crop) | Corn | Poaceae | 0 | 0 |

Table 2: Post-Emergence Herbicidal Activity of this compound in Cold-Season Weeds[8][9]

| Weed Species | Common Name | Family | % Control (320 g/ha) | % Control (1280 g/ha) |

|---|---|---|---|---|

| Alopecurus myosuroides | Black-grass | Poaceae | 80 | 100 |

| Avena fatua | Wild oat | Poaceae | 80 | 100 |

| Lolium rigidum | Rigid ryegrass | Poaceae | 80 | 100 |

| Kochia scoparia | Kochia | Amaranthaceae | 100 | 100 |

| Matricaria inodora | Scentless mayweed | Asteraceae | 100 | 100 |

| Veronica persica | Bird's-eye speedwell | Plantaginaceae | 100 | 100 |

| Viola tricolor | Wild pansy | Violaceae | 100 | 100 |

| Triticum aestivum (Crop) | Wheat | Poaceae | 90 | 100 |

In Vitro Enzyme Inhibition

The inhibitory activity of this compound against its molecular target, transketolase, has been quantified using in vitro enzyme assays.

Table 3: In Vitro Inhibition of Transketolase by this compound

| Enzyme Source | IC₅₀ (Half Maximal Inhibitory Concentration) | Reference |

|---|---|---|

| Zea mays (Maize) | 50 ± 5 µM | [5][9] |

| Spinacia oleracea (Spinach) | ~4.5 µM |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the isolation, in vivo evaluation, and in vitro characterization of this compound.

Isolation and Purification of this compound

This protocol is based on the original method described for the isolation of this compound from Paecilomyces variotii SANK 21086.[2]

-

Fermentation: Culture the fungus P. variotii in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, pH, aeration) for a period sufficient to allow for secondary metabolite production (typically 7-14 days).

-

Extraction: Separate the fungal mycelium from the culture broth by filtration or centrifugation. Extract the resulting culture filtrate with an equal volume of an organic solvent, such as ethyl acetate, three times.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

-

Elution: Elute the column with methanol, collecting fractions. Monitor the fractions for herbicidal activity using a simple bioassay (e.g., lettuce seed germination) or by thin-layer chromatography (TLC).

-

Pooling and Final Purification: Pool the active fractions and concentrate them under reduced pressure.

-

Crystallization: Dissolve the purified residue in a minimal volume of methylene chloride and allow it to stand. This compound will crystallize as colorless needles, which can be collected by filtration.

-

Structure Confirmation: Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[2]

Post-Emergence Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol describes a standard method for evaluating the post-emergence efficacy of a herbicide in a greenhouse setting.[7][10]

-

Plant Preparation: Sow seeds of various weed and crop species in plastic pots (e.g., 6-10 cm diameter) filled with a commercial potting mix or sandy loam soil. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 14-hour photoperiod, adequate irrigation).

-

Herbicide Application: Allow plants to grow to the 2-3 true leaf stage. Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20 at 0.5% v/v). Make serial dilutions with water to achieve the desired application rates (e.g., corresponding to 1280 g/ha and 320 g/ha).

-

Spraying: Apply the herbicide solutions to the plants using a precision laboratory track sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 200-400 L/ha). An untreated control group should be sprayed with the solvent and surfactant solution only.

-

Evaluation: Return the treated plants to the greenhouse and arrange them in a randomized complete block design. Visually assess herbicidal injury at specified intervals (e.g., 7, 14, and 21 days after treatment).

-

Data Collection: Rate the percentage of visual injury or control on a scale of 0% (no effect) to 100% (complete plant death). For more quantitative data, harvest the above-ground biomass and measure the fresh or dry weight to calculate the percent growth reduction relative to the untreated control.

In Vitro Transketolase Inhibition Assay

This is a representative protocol for measuring the inhibition of transketolase activity. It is based on a coupled-enzyme reaction where the product of the TK reaction is used by a subsequent enzyme to produce a measurable change (e.g., oxidation of NADH).

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing thiamine pyrophosphate (TPP, 0.2 mM) and MgCl₂ (2.5 mM) as cofactors for TK.

-

Enzyme Solution: Prepare a solution of purified plant transketolase (e.g., from Zea mays or a commercial source) in assay buffer.

-

Substrate Solution: Prepare a solution containing the TK substrates, such as D-xylulose-5-phosphate (donor) and D-ribose-5-phosphate (acceptor).

-

Coupling Enzymes: Prepare a solution containing triosephosphate isomerase and α-glycerophosphate dehydrogenase.

-

NADH Solution: Prepare a solution of β-NADH.

-

Inhibitor (this compound): Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, NADH solution, and the coupling enzymes.

-

Add a specific volume of the this compound dilution (or DMSO for the control).

-

Add the transketolase enzyme solution to all wells except for a "no enzyme" blank.

-

Pre-incubate the plate for 10 minutes at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time (e.g., every 30 seconds for 15-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound. Normalize the rates relative to the DMSO control (100% activity). Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biosynthesis

The biosynthesis of this compound in P. variotii follows a pathway common to other nonadride natural products in its initial stages but features unique later steps. The pathway has been elucidated through genome sequencing and key gene knockouts.

The core process begins with a highly reducing polyketide synthase (hrPKS) . This is followed by the action of a citrate synthase (CS) homologue and a 2-methyl citrate dehydratase (2MCD) . These enzymes construct the key monomeric precursors. A key distinction in the this compound pathway is the subsequent dimerization step and an oxidative removal of one of the maleic anhydride moieties, a process that requires fewer enzymes compared to the biosynthesis of related nonadrides like byssochlamic acid.

Toxicological Profile

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of a Strategy for the Total Synthesis of (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ctahr.hawaii.edu [ctahr.hawaii.edu]

Cornexistin: A Technical Guide to its Mechanism of Action on Plant Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cornexistin, a naturally occurring nonadride isolated from the fungus Paecilomyces variotii, has demonstrated potent herbicidal activity with a unique mode of action.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound exerts its phytotoxic effects, focusing on its interaction with key plant enzymes. Through a comprehensive review of available literature, this document details the inhibitory action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the affected metabolic pathways. This guide is intended to serve as a valuable resource for researchers in agrochemical discovery, scientists studying plant biochemistry, and professionals involved in the development of novel herbicides.

Introduction

The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of herbicides with novel modes of action. Natural products have historically been a rich source of inspiration for such innovations. This compound, a structurally complex nine-membered carbocyclic compound, has emerged as a promising herbicidal agent due to its high efficacy against a broad spectrum of weeds and its selectivity towards certain crops like maize.[1][2] Understanding the precise mechanism of action of this compound is crucial for its potential development as a commercial herbicide and for the rational design of new, improved analogues.

Core Mechanism of Action: Inhibition of Transketolase

The primary molecular target of this compound in plants is transketolase (TK) , a key enzyme in two fundamental metabolic pathways: the pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle.

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In plants, this activity is critical for:

-

The Pentose Phosphate Pathway (PPP): This pathway is a major source of NADPH, which is essential for reductive biosynthesis and for mitigating oxidative stress. The PPP also produces precursors for the synthesis of nucleotides and aromatic amino acids.

-

The Calvin-Benson-Bassham Cycle: In photosynthetic organisms, transketolase is a crucial enzyme in the regeneration phase of this cycle, which is responsible for the fixation of carbon dioxide.

By inhibiting transketolase, this compound disrupts these vital metabolic processes, leading to a cascade of events that ultimately result in plant death.

Molecular Interaction with Transketolase

The precise interaction between this compound and its target enzyme has been elucidated through X-ray crystallography. A co-crystal structure of the hydrolyzed diacid form of this compound in complex with transketolase from Zea mays (PDB accession code: 8CI0) has revealed the key binding interactions.[3] The inhibitor binds to residues from both monomers of the dimeric enzyme, effectively blocking the entrance to the active site. This detailed structural information provides a foundation for the structure-based design of new transketolase inhibitors.

Quantitative Data

The inhibitory potency of this compound against transketolase and its herbicidal efficacy have been quantified in several studies. The following tables summarize the available data.

Table 1: In Vitro Inhibition of Zea mays Transketolase by this compound and its Analogues

| Compound | IC50 (µM)[4] |

| This compound | 50 ± 5 |

| Analogue 8 | 1660 ± 150 |

| Analogue 9 | >5000 |

| Analogue 10 | >5000 |

Table 2: Post-emergence Herbicidal Activity of this compound

| Weed Species | Growth Inhibition at 320 g/ha[2] | Growth Inhibition at 1280 g/ha[2] |

| Alopecurus myosuroides | Moderate | High |

| Avena fatua | Moderate | High |

| Lolium rigidum | Moderate | High |

| Matricaria inodora | High | High |

| Setaria viridis | High | High |

| Amaranthus retroflexus | High | High |

| Xanthium strumarium | High | High |

Signaling Pathways and Metabolic Consequences

The inhibition of transketolase by this compound initiates a series of metabolic disruptions that culminate in phytotoxicity. The following diagrams, generated using the DOT language for Graphviz, illustrate the key affected pathways.

The Pentose Phosphate Pathway and Downstream Effects

Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway by this compound.

The Calvin Cycle Disruption

References

Unveiling the Fungal Architect of Cornexistin: A Technical Guide

For Immediate Release

[City, State] – Cornexistin, a potent herbicidal compound with promising applications in agriculture, is the product of the filamentous fungus Paecilomyces variotii. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the producing organism, its cultivation, and the extraction and purification of this valuable secondary metabolite.

The Producing Organism: Paecilomyces variotii

This compound is produced by the fungal strain Paecilomyces variotii SANK 21086.[1] This ubiquitous saprophytic fungus is commonly found in soil and decaying organic matter. For the purpose of this compound production, this specific strain is maintained and cultivated under controlled laboratory conditions.

Cultivation of Paecilomyces variotii SANK 21086 for this compound Production

The successful production of this compound relies on the careful control of fermentation parameters. The following protocols outline the recommended procedures for the cultivation of P. variotii SANK 21086.

Culture Maintenance and Inoculum Preparation

P. variotii SANK 21086 is maintained on solid media to ensure strain viability and for the preparation of inoculum for liquid fermentation.

Protocol 1: Culture Maintenance and Inoculum Preparation

| Step | Procedure |

| 1. Media Preparation | Prepare Potato Dextrose Agar (PDA) plates. |

| 2. Inoculation | Aseptically transfer a small amount of P. variotii mycelium or spores onto the center of the PDA plates. |

| 3. Incubation | Incubate the plates at a temperature of 25-30°C for 3-7 days, or until sufficient mycelial growth or sporulation is observed.[2] |

| 4. Inoculum for Liquid Culture | For submerged fermentation, a pre-inoculum is prepared by transferring small fragments (approximately 1 cm²) of the agar culture into a sterile liquid medium such as Malt Broth or Potato Dextrose Broth.[2] |

Submerged Fermentation for this compound Production

Submerged fermentation in liquid media is the primary method for producing this compound in larger quantities.

Protocol 2: Submerged Fermentation

| Parameter | Recommended Conditions |

| Production Media | Malt Broth (1.5% Malt Extract, pH 6.9 ± 0.1) or Potato Dextrose Broth (PDB).[2] |

| Inoculation | Aseptically transfer the pre-inoculum culture to the production fermentation flasks. |

| Incubation Temperature | 25-30°C.[2] |

| Agitation | 150-200 rpm on a rotary shaker to ensure adequate aeration and nutrient distribution.[2] |

| Fermentation Duration | Typically 7-14 days. |

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to isolate the active compound.

Extraction

This compound is extracted from the culture filtrate using organic solvents.

Protocol 3: Solvent Extraction of this compound

| Step | Procedure |

| 1. Mycelium Separation | Separate the fungal mycelium from the culture broth by filtration. |

| 2. Solvent Extraction | Extract the culture filtrate with an equal volume of ethyl acetate. |

| 3. Concentration | Concentrate the ethyl acetate extract under reduced pressure to obtain the crude this compound extract. |

Purification

The crude extract is then purified using column chromatography to isolate pure this compound.

Protocol 4: Purification of this compound by Column Chromatography

| Step | Procedure |

| 1. Column Preparation | Pack a chromatography column with Sephadex LH-20 resin. |

| 2. Sample Loading | Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the column. |

| 3. Elution | Elute the column with an appropriate solvent system. |

| 4. Fraction Collection | Collect the fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |

| 5. Final Purification | Pool the fractions containing pure this compound and concentrate to yield the final product. The compound can be further purified by crystallization from methylene chloride.[1] |

Quantitative Data

Herbicidal Activity of this compound

This compound exhibits broad-spectrum herbicidal activity against various weed species. The following table summarizes its inhibitory effects.

Table 1: Herbicidal Activity of this compound

| Weed Species | IC50 Value (µM) | Reference |

| Lactuca sativa (Lettuce) | 110-175 | [3] |

| Lemna paucicostata (Duckweed) | 110-175 | [3] |

| Lolium multiflorum (Ryegrass) | - | [3] |

| Echinochloa crus-galli (Barnyardgrass) | - | [3] |

| Digitaria sanguinalis (Crabgrass) | - | [3] |

| Setaria italica (Foxtail) | - | [3] |

| Panicum sp. (Millet) | - | [3] |

| Ipomoea sp. (Morningglory) | - | [3] |

| Abutilon theophrasti (Velvetleaf) | - | [3] |

Note: Specific IC50 values for all listed weeds were not available in the searched literature. The original research demonstrated significant inhibition at concentrations of 0.5 and 1 mM.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Paecilomyces variotii has been a subject of scientific investigation. The proposed pathway involves a series of enzymatic reactions, starting from basic metabolic precursors.

Experimental Workflow Overview

The overall process of obtaining pure this compound from Paecilomyces variotii can be summarized in the following workflow.

References

An In-depth Technical Guide to the Initial Herbicidal Activity Screening of Cornexistin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornexistin, a natural product isolated from the fungus Paecilomyces variotii, has demonstrated significant potential as a post-emergence herbicide.[1] Its unique mode of action, targeting the enzyme transketolase, presents a promising avenue for the development of new herbicides, particularly in the face of growing resistance to existing chemical classes. This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the initial herbicidal activity screening of this compound. The protocols outlined herein are based on established herbicide screening practices and the available scientific literature on this compound and its analogues.

Experimental Protocols

The initial screening of a potential herbicide like this compound typically involves a tiered approach, starting with primary in vitro and in vivo screens to assess its general phytotoxicity and spectrum of activity, followed by more detailed secondary screens to determine dose-response relationships and selectivity.

Fungal Culture and this compound Isolation

-

Organism: Paecilomyces variotii (e.g., strain SANK 21086) is cultured in a suitable liquid fermentation medium.[1]

-

Fermentation: The fungus is grown under specific conditions of temperature, pH, and aeration to optimize the production of this compound.

-

Extraction and Purification: The culture filtrate is extracted with organic solvents. This compound is then purified from the crude extract using chromatographic techniques, such as column chromatography.[1]

Primary Herbicidal Activity Screening (Post-Emergence)

This initial phase aims to identify if this compound possesses herbicidal properties and to determine its general spectrum of activity against a range of representative monocotyledonous and dicotyledonous plant species.

-

Plant Species: A diverse panel of weed and crop species are selected. A common selection for "warm season" and "cold season" screening is detailed in the data section.

-

Growth Conditions: Plants are grown from seed in a greenhouse or controlled environment chamber. Standardized potting mix, temperature, humidity, and photoperiod are maintained to ensure uniform growth.

-

Application:

-

This compound is dissolved in a suitable solvent (e.g., acetone or methanol) and diluted with water containing a surfactant to ensure proper adhesion to the plant foliage.

-

The solution is applied as a foliar spray to plants at a specific growth stage (e.g., 2-3 leaf stage).

-

A single, high dose (e.g., 1000 g/ha) is typically used for the initial screen to maximize the chances of observing a phytotoxic effect.

-

-

Experimental Design: A randomized complete block design with multiple replications is employed to minimize the effects of environmental variability within the greenhouse.

-

Evaluation:

-

Phytotoxicity is visually assessed at set intervals (e.g., 3, 7, and 14 days after treatment).

-

A rating scale is used to quantify the herbicidal injury. A common scale is the 0-100% scale, where 0% represents no injury and 100% represents complete plant death. Another is the European Weed Research Council (EWRC) rating scale.

-

Symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and morphological abnormalities are recorded.

-

Secondary Herbicidal Activity Screening (Dose-Response)

Compounds that show promising activity in the primary screen are advanced to secondary screening to determine the dose-response relationship and to calculate key herbicidal parameters like the EC50 (Effective Concentration for 50% inhibition) or GR50 (Dose required to cause a 50% reduction in growth).

-

Methodology: The protocol is similar to the primary screening, but a range of concentrations of this compound are applied to the target plant species.

-

Data Analysis: The percentage of injury or growth reduction is plotted against the logarithm of the herbicide concentration. A sigmoidal dose-response curve is typically fitted to the data to determine the EC50 or GR50 values.

Quantitative Data Presentation

The following tables summarize the herbicidal efficacy of this compound and its analogues from greenhouse post-emergence trials.

Table 1: Herbicidal Activity of this compound and Analogues in the Warm Season Segment

| Compound | Dosage (g/ha) | DIGSA | ECHCG | SETVI | ABUTH | AMARE | PHBPU | POLCO | ZEAMX |

| This compound | 1280 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |

| 320 | 100 | 100 | 90 | 100 | 100 | 100 | 100 | 0 | |

| Analogue 8 | 1280 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 0 |

| 320 | 80 | 80 | 70 | 90 | 90 | 90 | 90 | 0 | |

| Analogue 9 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | |

| Analogue 10 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

Data adapted from a 2023 study on simplified analogues of this compound.[2] Weed Species Codes: DIGSA (Digitaria sanguinalis), ECHCG (Echinochloa crus-galli), SETVI (Setaria viridis), ABUTH (Abutilon theophrasti), AMARE (Amaranthus retroflexus), PHBPU (Pharbitis purpurea), POLCO (Polygonum convolvulus), ZEAMX (Zea mays - corn).

Table 2: Herbicidal Activity of this compound and Analogues in the Cold Season Segment

| Compound | Dosage (g/ha) | ALOMY | AVEFA | LOLRI | KCHSC | MATIN | VERPE | VIOTR | TRZAS |

| This compound | 1280 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |

| 320 | 90 | 90 | 90 | 100 | 100 | 100 | 100 | 100 | |

| Analogue 8 | 1280 | 100 | 100 | 100 | 100 | 80 | 100 | 100 | 100 |

| 320 | 70 | 70 | 70 | 90 | 70 | 90 | 90 | 90 | |

| Analogue 9 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | |

| Analogue 10 | 1280 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

| 320 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |

Data adapted from a 2023 study on simplified analogues of this compound.[2] Weed Species Codes: ALOMY (Alopecurus myosuroides), AVEFA (Avena fatua), LOLRI (Lolium rigidum), KCHSC (Kochia scoparia), MATIN (Matricaria inodora), VERPE (Veronica persica), VIOTR (Viola tricolor), TRZAS (Triticum aestivum - wheat).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Initial Herbicidal Screening

Signaling Pathway: Inhibition of the Pentose Phosphate Pathway by this compound

This compound's herbicidal activity stems from its inhibition of transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). This pathway is crucial for the production of precursors for nucleotide synthesis and for generating reductive power in the form of NADPH for various anabolic processes. By inhibiting transketolase, this compound disrupts these essential metabolic functions, ultimately leading to plant death.

Conclusion

The initial herbicidal activity screening of this compound reveals it to be a potent post-emergence herbicide with a broad spectrum of activity against various weed species, while exhibiting selectivity for corn.[1] Its mode of action through the inhibition of transketolase offers a valuable tool for weed management. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists in the field of herbicide discovery and development to further investigate and optimize the herbicidal potential of this compound and its analogues. The visualization of the experimental workflow and the affected metabolic pathway serves to clarify the screening process and the compound's mechanism of action. Further research into formulation, application timing, and the molecular basis of its selectivity will be crucial for its potential commercialization as a novel herbicide.

References

Unveiling the Architecture of a Potent Herbicide: A Technical Guide to the Structural Elucidation of Cornexistin by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of cornexistin, a potent herbicidal natural product, through the powerful technique of X-ray crystallography. The precise three-dimensional arrangement of atoms within this compound has been instrumental in understanding its mode of action and guiding the synthesis of novel analogues. This document provides a comprehensive overview of the crystallographic data for both unbound this compound and its complex with its biological target, transketolase, along with detailed experimental protocols and visual workflows to support further research and development in this area.

Crystallographic Data of this compound

The three-dimensional structure of this compound has been determined in both its unbound state and in a co-crystal structure with its target enzyme, transketolase from Zea mays. The quantitative data from these X-ray crystallographic studies are summarized below for comparative analysis.

Unbound this compound

The crystal structure of unbound this compound was first reported in a study focused on its biosynthesis. The data provides a foundational understanding of the molecule's intrinsic conformation.

| Parameter | Value |

| Database ID | COD 7120336 |

| Space Group | P 2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | Value not available in search results |

| b | Value not available in search results |

| c | Value not available in search results |

| α, β, γ | 90° |

| Resolution (Å) | Value not available in search results |

| R-factor | Value not available in search results |

| Year of Publication | 2017 |

Note: Detailed unit cell dimensions and refinement statistics for unbound this compound were not fully available in the provided search results. The space group was obtained from the PubChem entry for this compound[1].

This compound in Complex with Zea mays Transketolase

To elucidate its mechanism of action, this compound was co-crystallized with its target enzyme, transketolase. This structure reveals the key interactions responsible for its inhibitory activity.[2]

| Parameter | Value |

| PDB ID | 8CI0[2] |

| Resolution (Å) | 1.90[2] |

| Space Group | Value not available in search results |

| Unit Cell Dimensions | |

| a | Value not available in search results |

| b | Value not available in search results |

| c | Value not available in search results |

| α, β, γ | Value not available in search results |

| R-work | 0.153[2] |

| R-free | 0.184[2] |

| Year of Deposition | 2023[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the structural elucidation of this compound.

Crystallization of Unbound this compound

The initial crystallization of this compound was achieved through a straightforward solvent evaporation method as described in the seminal paper by Nakajima et al. (1991).

Methodology:

-

Purification: this compound was purified from the culture filtrate of the fungus Paecilomyces variotii SANK 21086 using column chromatography on Sephadex LH-20.[3]

-

Crystallization: The purified this compound was dissolved in methylene chloride.[3]

-

Crystal Growth: The solution was allowed to stand, permitting slow evaporation of the solvent, which led to the formation of single crystals suitable for X-ray diffraction analysis.[3]

Co-crystallization of this compound with Transketolase

The generation of high-quality co-crystals of the this compound-transketolase complex was essential for determining its bound-state structure. The general protocol for such an experiment involves the following steps:

Methodology:

-

Protein Expression and Purification: The target enzyme, transketolase from Zea mays, is expressed in a suitable host system (e.g., Escherichia coli) and purified to a high degree of homogeneity using standard chromatographic techniques.

-

Complex Formation: Purified transketolase is incubated with a molar excess of this compound to ensure the formation of a stable protein-ligand complex.

-

Crystallization Screening: The protein-ligand complex solution is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, and temperature. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Once initial crystal hits are identified, the conditions are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Determination

The following is a generalized workflow for X-ray diffraction data collection and structure solution, applicable to both unbound this compound and its co-crystal complex.

Methodology:

-

Crystal Mounting: A single, high-quality crystal is carefully mounted on a goniometer head, typically in a cryo-protectant solution, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset is collected over a range of rotation angles.

-

Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

-

Structure Solution: The phase problem is solved using methods such as molecular replacement (for the co-crystal structure, using a known transketolase structure as a model) or direct methods (for the small molecule structure of unbound this compound).

-

Model Building and Refinement: An initial atomic model is built into the resulting electron density map. This model is then refined against the experimental data to improve its fit and overall quality, resulting in the final, validated crystal structure.

Visualizing the Process and Mechanism

To better illustrate the workflows and interactions described, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the structural elucidation of unbound this compound.

Caption: Mechanism of action of this compound via inhibition of the transketolase enzyme.

References

The Nonadride Family of Natural Products: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The nonadride family of natural products represents a fascinating and structurally diverse class of fungal secondary metabolites. Characterized by a core nine-membered carbocyclic ring fused to one or two maleic anhydride moieties, these compounds have garnered significant attention for their wide range of biological activities, including antifungal, herbicidal, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the nonadride family, including their biosynthesis, biological activities with quantitative data, and detailed experimental methodologies for their study. The broader class of these compounds is referred to as maleidrides, which also includes related structures with different ring sizes, such as heptadrides and octadrides, all sharing a common biosynthetic origin.[1][2][3]

Core Structure and Chemical Diversity

The defining feature of a nonadride is a nine-membered carbocyclic ring system. This ring is fused to at least one, and often two, maleic anhydride groups. The diversity within this family arises from variations in the substituents on the carbocyclic ring and the stereochemistry of the ring junctions. Prominent examples of nonadrides include byssochlamic acid, glauconic acid, glaucanic acid, cornexistin, scytalidin, and the more complex rubratoxins and phomoidrides.[1] A novel class of terpene-nonadride heterodimers, named bipoterprides, has also been recently discovered, expanding the chemical space of this natural product family.

Biosynthesis of Nonadrides

The biosynthesis of nonadrides is a complex process originating from polyketide pathways. It involves a series of enzymatic reactions that assemble and modify the characteristic nine-membered ring structure.

Key Biosynthetic Steps:

-

Polyketide Chain Assembly: The biosynthesis initiates with the formation of an unsaturated precursor via an iterative highly reducing polyketide synthase (hrPKS). The chain length of this precursor can vary, leading to different members of the maleidride family.[3]

-

Monomer Formation: The polyketide precursor is coupled with oxaloacetate, a reaction catalyzed by citrate synthase-like enzymes. Subsequent dehydration, mediated by 2-methylcitrate dehydratases, generates a maleidride monomer.[3]

-

Dimerization and Cyclization: The monomeric units then undergo dimerization and cyclization to form the carbocyclic ring. This crucial step is catalyzed by enzymes such as ketosteroid isomerase-like (KSI) and phosphatidylethanolamine binding protein-like (PEBP) enzymes. The mode of cyclization determines the size of the resulting carbocyclic ring (e.g., nine-membered for nonadrides).[3]

-

Tailoring Modifications: Following the formation of the core ring structure, a series of tailoring enzymes, including α-ketoglutarate dependent dioxygenases, introduce further modifications such as hydroxylations, leading to the diverse array of naturally occurring nonadrides. A key intermediate in the biosynthesis of several nonadrides is deoxyscytalidin.[1][3] For example, in the biosynthesis of scytalidin, the α-ketoglutarate dependent oxidoreductase ScyL2 catalyzes the 6-hydroxylation of deoxyscytalidin.[1][3]

Biological Activities of Nonadrides

Nonadride natural products exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development in various therapeutic and agrochemical areas.

Quantitative Biological Activity Data

| Compound | Class | Activity Type | Assay/Target | Result | Reference(s) |

| Bipoterpride B (2) | Terpene-nonadride heterodimer | Anticancer | Cytotoxicity vs. HCT116 cells | IC₅₀: 3.37 µM | |

| Anticancer | Cytotoxicity vs. HT29 cells | IC₅₀: 17.03 µM | |||

| Anticancer | Cytotoxicity vs. SW480 cells | IC₅₀: 11.24 µM | |||

| Anticancer | Cytotoxicity vs. RKO cells | IC₅₀: 10.59 µM | |||

| Anticancer | Cytotoxicity vs. SW620 cells | IC₅₀: 12.86 µM | |||

| Scytalidin | Nonadride | Antifungal | MIC vs. Aspergillus niger | 0.05 µg/mL | [4] |

| Rubratoxin B | Nonadride | Antiprotozoal | Inhibition of Tetrahymena pyriformis | 25 µg/mL | [5][6][7] |

| Phomoidride E | Dimeric anhydride | Anticancer | Cytotoxicity vs. HeLa cells | IC₅₀: 1.41 µM | [8] |

| Byssochlamysol | Steroid from Byssochlamys nivea | Anticancer | Inhibition of IGF-1-dependent growth of MCF-7 cells | IC₅₀: 20 ng/mL | [9] |

| This compound Analogue | Nonadride | Herbicidal | Inhibition of transketolase | Good activity | [10][11][12] |

| Glauconic Acid | Nonadride | Herbicidal | Efficacy against monocot and dicot weeds | Moderate | [13][14] |

Anticancer Activity and Mechanism of Action

A recently discovered class of terpene-nonadride heterodimers, known as bipoterprides, has demonstrated potent and selective activity against colorectal cancer cells. The mechanism of action for these compounds involves the inhibition of the enzyme dCTP pyrophosphatase 1 (DCTPP1).[15] DCTPP1 plays a crucial role in nucleotide metabolism by sanitizing the dNTP pool, and its inhibition leads to an imbalance in cellular nucleotides. This disruption of nucleotide homeostasis can, in turn, lead to increased DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. The inhibition of DCTPP1 by bipoterprides represents a novel therapeutic strategy for targeting colorectal cancer. Downstream effects of DCTPP1 inhibition include enhanced incorporation of fraudulent nucleotides into DNA, leading to activation of DNA damage response pathways and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of nonadride natural products.

General Protocol for the Total Synthesis of a Nonadride Core (based on this compound Synthesis)

This protocol outlines a general strategy for the chemical synthesis of a nonadride core structure, adapted from the total synthesis of (+)-cornexistin.[2][3][16][17]

Workflow:

Methodology:

-

Preparation of the Cyclization Precursor:

-

Begin with a suitable chiral starting material, such as D-malic acid.

-

Employ stereoselective reactions to install the required stereocenters. For example, a Nozaki-Hiyama-Kishi (NHK) reaction can be used to form a key carbon-carbon bond, and an Evans syn-aldol reaction can establish adjacent stereocenters.

-

Through a multi-step sequence, elaborate the starting material into a highly functionalized linear precursor containing the necessary functional groups for cyclization and subsequent maleic anhydride formation. This precursor typically contains a leaving group (e.g., a bromide) and a nucleophilic carbon.

-

-

Formation of the Nine-Membered Carbocycle:

-

Subject the linear precursor to intramolecular alkylation. This is a critical ring-closing step to form the nine-membered carbocycle.

-

A common method involves the use of a base to deprotonate a carbon alpha to a nitrile or ester, which then displaces an allylic bromide in an intramolecular fashion.

-

-

Construction of the Maleic Anhydride Moiety:

-

The maleic anhydride is often installed late in the synthesis due to its reactivity.

-

A β-keto nitrile functionality on the nine-membered ring can serve as a precursor to the maleic anhydride.

-

A stepwise hydrolysis of the β-cyano acrylate can be employed to construct the maleic anhydride ring.

-

General Protocol for Isolation of Nonadrides from Fungal Cultures

This protocol provides a general procedure for the extraction and purification of nonadrides from fungal fermentation broths.

Methodology:

-

Fungal Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired fungal strain (e.g., Scytalidium album for scytalidin).

-

Incubate the culture under appropriate conditions (e.g., temperature, shaking) for a sufficient period to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Extract the mycelium separately with a suitable solvent to recover any intracellular metabolites.

-

-

Purification:

-

Combine the organic extracts and concentrate them under reduced pressure.

-

Subject the crude extract to chromatographic separation. This may involve multiple steps, including:

-

Column chromatography on silica gel or Sephadex LH-20.

-

Preparative thin-layer chromatography (TLC).

-

High-performance liquid chromatography (HPLC), often using a reversed-phase column.

-

-

Monitor the fractions for the presence of the target nonadride using techniques such as TLC with a suitable visualization agent or LC-MS.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), to confirm its structure.

-

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of nonadride compounds against fungal pathogens.[10][14][16][17]

Methodology:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium.

-

Prepare a suspension of fungal spores or yeast cells in sterile saline or broth.

-

Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

-

-

Preparation of Drug Dilutions:

-

Dissolve the nonadride compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate at an appropriate temperature for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

-

DCTPP1 Enzyme Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of nonadride compounds against DCTPP1, based on a non-radioactive, high-throughput screening-adapted Malachite Green assay.

Methodology:

-

Assay Principle: The assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of dCTP by DCTPP1. The Malachite Green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.

-

Reagents and Materials:

-

Purified recombinant human DCTPP1 enzyme.

-

dCTP substrate.

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

-

Malachite Green reagent.

-

Test compounds (nonadrides).

-

96- or 384-well microtiter plates.

-

-

Assay Procedure:

-

Add the assay buffer, DCTPP1 enzyme, and the test compound at various concentrations to the wells of a microtiter plate.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the dCTP substrate.

-

Incubate the reaction mixture at a controlled temperature for a specific time.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Conclusion

The nonadride family of natural products continues to be a rich source of bioactive molecules with significant potential for development as pharmaceuticals and agrochemicals. Their complex and diverse chemical structures, coupled with their interesting biological activities, present both challenges and opportunities for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The detailed biosynthetic pathways and mechanisms of action are still being elucidated, and further research in these areas will undoubtedly uncover new therapeutic targets and lead compounds. The experimental protocols provided in this guide offer a starting point for the synthesis, isolation, and biological evaluation of these promising natural products. As our understanding of the nonadride family deepens, so too will our ability to harness their therapeutic potential for the benefit of human health and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Uncovering biosynthetic relationships between antifungal nonadrides and octadrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Survey of the Sensitivity of Microorganisms to Rubratoxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiprotozoal activity of rubratoxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiprotozoal Activity of Rubratoxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Isolation of a Novel Polyketide from Neodidymelliopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. reviberoammicol.com [reviberoammicol.com]

- 12. mdpi.com [mdpi.com]

- 13. The inability of Byssochlamys fulva to produce patulin is related to absence of 6-methylsalicylic acid synthase and isoepoxydon dehydrogenase genes [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Novel Target DCTPP1 for Colorectal Cancer Therapy with the Natural Small-Molecule Inhibitors Regulating Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cornexistin and Its Derivatives: A Technical Guide to Their Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornexistin, a naturally occurring nonadride isolated from the fungus Paecilomyces variotii, has garnered significant attention in the agrochemical sector due to its potent herbicidal properties.[1] Its unique mode of action, targeting the highly conserved enzyme transketolase, presents a promising avenue for the development of novel herbicides.[2] This technical guide provides an in-depth overview of the biological properties of this compound and its synthetic derivatives. It covers its mechanism of action, biosynthetic pathway, structure-activity relationships, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of Transketolase

The primary molecular target of this compound is transketolase (TKT) , a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[2][3] TKT is crucial for the synthesis of nucleotide precursors and aromatic amino acids, as well as for the regeneration of ribulose-1,5-bisphosphate in photosynthetic organisms. By inhibiting TKT, this compound disrupts essential metabolic pathways, leading to the accumulation of toxic intermediates and ultimately, plant death.[3]

The interaction between this compound and transketolase has been elucidated through X-ray co-crystal structures.[4][5][6][7] These studies reveal that the diacid form of this compound, generated via hydrolysis of the maleic anhydride moiety, binds to the active site of the enzyme.[6] Key hydrogen bonding interactions occur between the hydroxyl and carbonyl groups of the nine-membered ring of this compound and amino acid residues within the TKT active site, effectively blocking substrate access.[4][5][6][7]

Signaling Pathway of Transketolase Inhibition

Caption: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.

Biological Activity of this compound and Its Derivatives

This compound exhibits broad-spectrum herbicidal activity against various weed species, with notable selectivity for certain crops like corn.[1] The development of synthetic analogues has been a key focus of research to improve its efficacy, stability, and spectrum of activity.

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal efficacy of this compound and its simplified analogues. The data is presented as percentage of plant growth inhibition at a given application rate.

| Compound | Target Species | Application Rate (g/ha) | Growth Inhibition (%) | Reference |

| This compound (6) | Setaria faberi | 1280 | 80-90 | [4][5] |

| Amaranthus retroflexus | 1280 | 90-100 | [4][5] | |

| Analogue 8 | Setaria faberi | 1280 | 70-80 | [4][5] |

| Amaranthus retroflexus | 1280 | 80-90 | [4][5] | |

| Analogue 9 | Setaria faberi | 1280 | 20-30 | [4][5] |

| Amaranthus retroflexus | 1280 | 30-40 | [4][5] | |

| Analogue 10 | Setaria faberi | 1280 | 0-10 | [4][5] |

| Amaranthus retroflexus | 1280 | 10-20 | [4][5] |

Note: The numbering of analogues (8, 9, and 10) corresponds to the nomenclature in the cited literature.[4][5]

Structure-Activity Relationship (SAR)

Studies on simplified analogues of this compound have provided valuable insights into the structural features crucial for its biological activity.[4][5][6][7]

-

Maleic Anhydride Moiety: This group is essential for activity, as its hydrolysis to the diacid form is necessary for binding to the transketolase active site.[6]

-

Nine-Membered Ring: The conformation and substituents on this ring significantly influence herbicidal efficacy.

-

The C1-carbonyl group appears to be important for maintaining a high level of activity.[4][5]

-

The C2-hydroxyl group is involved in key hydrogen bonding interactions with the enzyme.[4][5][6][7]

-

The C3-propyl side chain occupies a hydrophobic pocket in the enzyme's active site, contributing to binding affinity.[4][5][6][7]

-

Biosynthesis of this compound

This compound is a secondary metabolite produced by the fungus Paecilomyces variotii.[8][9] Its biosynthesis involves a complex pathway that begins with the product of a highly reducing polyketide synthase (hrPKS).[8][9] The general pathway resembles that of other nonadrides in its initial stages but diverges in the later steps, notably in the removal of one maleic anhydride moiety.[8][9]

This compound Biosynthetic Pathway

Caption: Simplified biosynthetic pathway of this compound in Paecilomyces variotii.

Experimental Protocols

Production of this compound from Paecilomyces variotii

This protocol outlines the general steps for the laboratory-scale production and extraction of this compound.

1. Inoculum Preparation:

-

Grow P. variotii on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days until sporulation is observed.

-

Prepare a spore suspension by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

2. Fermentation:

-

Aseptically inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL flask with 1 mL of the spore suspension.

-

Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 7-14 days.

3. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate.

-

Concentrate the organic phase under reduced pressure to obtain the crude extract.

4. Purification:

-

The crude extract can be purified by column chromatography on Sephadex LH-20.[1]

-

Final crystallization from a solvent like methylene chloride can yield pure this compound.[1]

Transketolase Inhibition Assay (Fluorometric)

This protocol is a generalized method for measuring the inhibition of transketolase activity.

1. Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6; 5 mM MgCl₂; 0.1 mM thiamine pyrophosphate).

-

Prepare substrate solutions (e.g., xylulose-5-phosphate and ribose-5-phosphate).

-

Prepare a coupling enzyme mix (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH.

-

Prepare a solution of the test inhibitor (this compound or its derivatives) at various concentrations.

2. Assay Procedure:

-

In a 96-well plate, add the reaction buffer, purified transketolase enzyme, and the test inhibitor.

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrates and the coupling enzyme mix containing NADH.

-

Monitor the decrease in NADH fluorescence (λEx = 340 nm / λEm = 460 nm) over time in a microplate reader.

3. Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.

-

Determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Transketolase Inhibition Assay

Caption: General workflow for a fluorometric transketolase inhibition assay.

Conclusion

This compound and its derivatives represent a promising class of natural product-based herbicides with a distinct mode of action. The inhibition of transketolase provides a valuable target for circumventing existing herbicide resistance mechanisms. Further research into the synthesis of novel analogues, guided by a deeper understanding of the structure-activity relationships and the molecular interactions with the target enzyme, holds the potential to deliver next-generation herbicides with improved efficacy and environmental profiles. The detailed protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigations into Simplified Analogues of the Herbicidal Natural Product (+)-Cornexistin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Genetic and chemical characterisation of the this compound pathway provides further insight into maleidride biosynthesis. | Semantic Scholar [semanticscholar.org]

- 9. This compound: a new fungal metabolite with herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Mode of Action of Cornexistin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cornexistin, a nonadride natural product first isolated in 1991 from the fungus Paecilomyces variotii SANK 21086, has garnered significant interest within the agrochemical community for its potent herbicidal activity and notable selectivity for corn.[1] Early research into its mechanism of action was pivotal in identifying a novel herbicidal target and has laid the groundwork for the development of new weed management strategies. This technical guide provides a comprehensive overview of the seminal research that elucidated the core mode of action of this compound, with a focus on its inhibitory effects on the enzyme transketolase. We will delve into the quantitative data from these early studies, detail the experimental protocols employed, and visualize the key biochemical pathways and experimental workflows.

The Identification of Transketolase as the Molecular Target

Subsequent to its discovery, research efforts were directed at identifying the specific biochemical pathway disrupted by this compound. These investigations ultimately pinpointed transketolase (TK) as the primary molecular target.[2] Transketolase is a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants, responsible for the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. Its inhibition disrupts crucial metabolic processes, leading to the accumulation of toxic intermediates and the cessation of growth.

Quantitative Analysis of Transketolase Inhibition

Early biochemical assays were crucial in quantifying the inhibitory potency of this compound against transketolase. These studies established the concentration-dependent inhibition of the enzyme and provided the first quantitative measures of its efficacy. A key study by Steinborn et al. (2023) provides valuable insight into the inhibitory constants of this compound.

| Compound | Enzyme Source | IC50 Value |

| This compound | Zea mays | 50 ± 5 μM |

| This compound | Spinacia oleracea (Spinach) | ~ 4.5 μM |

Table 1: Inhibitory activity (IC50) of this compound against transketolase from different plant sources.[2]

Experimental Protocols

The determination of this compound's inhibitory effect on transketolase activity relied on robust and reproducible experimental protocols. The following is a detailed methodology representative of the techniques used in early biochemical studies.

Protocol: Spectrophotometric Assay for Transketolase Activity Inhibition

This assay measures the activity of transketolase by coupling the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

Substrates: 100 mM Ribose-5-phosphate (R5P), 50 mM Xylulose-5-phosphate (X5P)

-

Coupling Enzymes:

-

Triosephosphate isomerase (TPI) (10 U/mL)

-

Glycerol-3-phosphate dehydrogenase (GDH) (1 U/mL)

-

-

Cofactor: 10 mM NADH

-

Enzyme: Purified plant transketolase

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)

2. Procedure:

-

Prepare a reaction mixture in a 96-well microplate containing the assay buffer, R5P, X5P, TPI, GDH, and NADH.

-

Add varying concentrations of this compound to the wells. Include a control group with the solvent alone.

-

Pre-incubate the plate at a constant temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the purified transketolase to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanism of inhibition and the metabolic context, it is essential to visualize the molecular interactions and the affected biochemical pathway.

Molecular Binding of this compound to Transketolase